molecular formula C15H24N4 B6449157 4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine CAS No. 2640963-26-2

4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B6449157
CAS No.: 2640963-26-2
M. Wt: 260.38 g/mol
InChI Key: JPVUCJZWDDKKGO-UHFFFAOYSA-N
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Description

4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with tert-butyl, cyclopropyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperazine-containing compounds.

Properties

IUPAC Name

4-tert-butyl-2-cyclopropyl-6-piperazin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4/c1-15(2,3)12-10-13(19-8-6-16-7-9-19)18-14(17-12)11-4-5-11/h10-11,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVUCJZWDDKKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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